molecular formula C10H9F B115100 3-Fluoro-1,2-dihydronaphthalene CAS No. 144951-47-3

3-Fluoro-1,2-dihydronaphthalene

Cat. No.: B115100
CAS No.: 144951-47-3
M. Wt: 148.18 g/mol
InChI Key: RKYVANDSHJQYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-1,2-dihydronaphthalene is a fluorinated organic compound that serves as a valuable synthon and core scaffold in advanced chemical and pharmaceutical research. The 3,4-dihydronaphthalen-1(2H)-one (DHN) structure is a privileged framework in medicinal chemistry, known for its diverse biological activities. Introducing a fluorine atom at the 3-position can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a critical modification for developing new bioactive molecules . Research on analogous fluorinated and nitrogen-containing heterocyclic-substituted DHN derivatives has demonstrated potent inhibitory effects on key signaling pathways, such as NF-κB and MAPK, which are prominent targets in oncology and inflammation research . Similar compounds have also been investigated as inhibitors of the NLRP3 inflammasome, a key regulator of inflammatory responses . Furthermore, dihydronaphthalene derivatives are used in stereoselective synthesis and as precursors in the development of radiotracers, such as those for imaging P-glycoprotein function . This product is intended for research purposes as a chemical reference standard or building block in drug discovery programs. It is For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans.

Properties

CAS No.

144951-47-3

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

3-fluoro-1,2-dihydronaphthalene

InChI

InChI=1S/C10H9F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2

InChI Key

RKYVANDSHJQYMB-UHFFFAOYSA-N

SMILES

C1CC(=CC2=CC=CC=C21)F

Canonical SMILES

C1CC(=CC2=CC=CC=C21)F

Synonyms

Naphthalene, 3-fluoro-1,2-dihydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Fluorinated vs. Non-Fluorinated Dihydrodiols

  • trans-1,2-Dihydroxy-1,2-dihydronaphthalene: A key metabolite in naphthalene degradation, this dihydrodiol adopts a diequatorial hydroxyl conformation for stability .
  • Cis-1,2-dihydroxy-1,2-dihydronaphthalene : Produced by bacterial dioxygenases (e.g., Pseudomonas sp.), this compound has distinct UV absorption spectra and reactivity compared to fluorinated analogs .

Halogenated Derivatives

  • 3-Bromo-6-methoxy-1,2-dihydronaphthalene : Bromine’s electron-withdrawing nature increases electrophilicity, contrasting with fluorine’s electronegativity. This derivative (CAS 521917-66-8) is used in cross-coupling reactions, whereas fluorinated analogs may resist such transformations .
  • 4-Phenyl-1,2-dihydronaphthalene : A synthetic intermediate with a bulky phenyl group, this compound’s steric profile differs significantly from 3-fluoro derivatives, affecting polymerization and photophysical properties .

Oxygenated Derivatives

  • 1-Oxo-1,2-dihydronaphthalene Derivatives : Crystal structures reveal conformational flexibility (half-chair, boat) in the dihydronaphthalene ring, influenced by substituents like methoxy or thiophenyl groups. Fluorine’s smaller size may favor tighter molecular packing compared to bulkier substituents .

Enzyme Interactions

  • PTP1B Inhibition: Quinone derivatives like 1,2-naphthoquinone (1,2-NQ) inactivate PTP1B via Michael addition. While 3-fluoro-1,2-dihydronaphthalene lacks the quinone moiety, its fluorine substituent may modulate similar covalent interactions in enzyme binding pockets .
  • Microbial Degradation : Sphingomonas sp. metabolizes dihydronaphthalene derivatives via glutathione conjugation. Fluorination may hinder these pathways, increasing environmental persistence .

Toxicity and Metabolism

  • Non-fluorinated dihydrodiols are metabolized to epoxides linked to DNA adduct formation. Fluorine’s electron-withdrawing effects could reduce epoxidation rates, altering toxicity profiles .

Physicochemical Properties

Conformational Analysis (Ab Initio Studies)

  • Fluorinated vs. Unfluorinated Dihydrodiols: Fluorine at C3 distorts the naphthalene ring, favoring axial hydroxyl orientations in trans-dihydrodiols. This contrasts with the diequatorial preference in non-fluorinated analogs, impacting solubility and metabolic processing .

Spectroscopic Properties

  • UV Absorption: Fluorinated dihydrodiols exhibit redshifted UV spectra compared to non-fluorinated analogs due to electron-withdrawing effects .

Q & A

Q. What are the established synthetic routes for 3-Fluoro-1,2-dihydronaphthalene, and how can purity be validated?

  • Methodological Answer : A common approach involves reducing fluorinated naphthalene precursors using NaBH₄ in ethanol, followed by dehydration with p-toluenesulfonic acid in toluene . For fluorination, visible light-mediated photoredox catalysis with Co(dmgH)₂PyCl and Et₃N·3HF in acetonitrile has been employed to introduce fluorine at specific positions . Purity validation typically uses HPLC (≥98% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity .

Q. How should researchers design in vitro toxicity studies for this compound?

  • Methodological Answer : Follow inclusion criteria from toxicological frameworks (Table B-1 in ), such as testing systemic effects (hepatic, renal, respiratory) in laboratory mammals via inhalation, oral, or dermal exposure routes . Use randomized dosing and concealed allocation to study groups (Table C-7 in ) to minimize bias. Include controls for body weight changes and mortality as primary endpoints .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹⁹F NMR : To confirm fluorine substitution patterns and quantify positional isomers.
  • GC-MS : For molecular weight verification and detecting degradation byproducts.
  • X-ray crystallography : Resolves stereochemical ambiguities in the dihydronaphthalene ring .
    Cross-reference data with computational models (e.g., DFT) to validate electronic environments .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported metabolic pathways of this compound?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O or ²H) to track metabolic intermediates. For example, glutathione S-transferase A5 catalyzes the conjugation of glutathione to dihydronaphthalene oxides, forming (1R)-glutathionyl-(2R)-hydroxy-1,2-dihydronaphthalene (). Discrepancies in metabolite ratios may arise from enzyme isoform specificity or pH-dependent reaction kinetics, requiring kinetic profiling via LC-MS/MS .

Q. What advanced statistical methods are recommended for analyzing conflicting toxicological data?

  • Methodological Answer : Apply risk-of-bias (RoB) questionnaires (Table C-6/C-7 in ) to assess study quality. Use meta-regression to adjust for covariates like dose variability or species-specific responses. For example, retrospective cohort studies ( ) can identify confounding factors (e.g., environmental co-exposures) that skew hepatic toxicity data .

Q. How does fluorination impact the environmental persistence of this compound compared to non-fluorinated analogs?

  • Methodological Answer : Conduct comparative degradation studies under UV light or microbial exposure. Pseudomonas putida oxidizes non-fluorinated dihydronaphthalenes via cis-dihydroxylation ( ), but fluorine’s electronegativity may sterically hinder enzymatic activity. Monitor half-lives in soil/water matrices using LC-TOF-MS and compare with QSAR predictions .

Q. What strategies optimize regioselective fluorination in dihydronaphthalene derivatives?

  • Methodological Answer : Merge photoredox and cobalt catalysis (): Use 9-mesityl-10-methylacridinium perchlorate as a photocatalyst to generate aryl radicals, which couple with cobalt-fluoride intermediates. Solvent polarity (e.g., MeCN/HFIP mixtures) directs regioselectivity—polar aprotic solvents favor para-fluorination, while non-polar media enhance ortho-substitution .

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